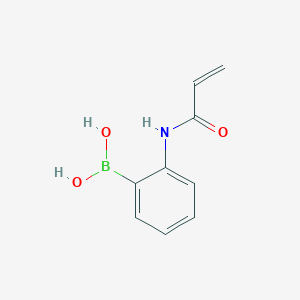

2-Acrylamidophenylboronic acid

Übersicht

Beschreibung

2-Acrylamidophenylboronic acid is a functional monomer that has been utilized in the synthesis of polymers with specific binding properties, particularly for the development of glucose sensors and metal ion retention systems. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, such as those found in sugars, which makes it valuable in the field of sensor technology and polymer chemistry .

Synthesis Analysis

The synthesis of acrylamidophenylboronic acid derivatives has been approached through various strategies to avoid unwanted polymerization and to achieve high purity and yield. A notable method involves a two-step deprotection of pinacolato methacrylamido phenylene boronic esters, which has been reported to produce methacrylamido phenylboronic acids effectively . Additionally, the use of microwave irradiation has been employed to synthesize related acrylamide compounds, demonstrating the versatility of acrylamide chemistry in producing novel compounds with potential bioactivities .

Molecular Structure Analysis

The molecular structure of acrylamidophenylboronic acid and its derivatives is characterized by the presence of an acrylamide group attached to a phenyl ring that bears a boronic acid functional group. This structure is pivotal for its binding properties, as the boronic acid can interact with diols, and the acrylamide group can be polymerized to incorporate the molecule into various polymeric matrices .

Chemical Reactions Analysis

Acrylamidophenylboronic acid and its derivatives participate in polymerization reactions to form functional polymers. These polymers can then interact with glucose and other diols through the boronic acid moiety, leading to changes in the polymer's physical properties, such as swelling. This reaction is central to the development of glucose-responsive materials . The polymers can also chelate metal ions, which is useful for environmental applications such as water treatment and metal ion retention .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamidophenylboronic acid-based polymers are influenced by their molecular structure. The presence of boronic acid groups imparts the ability to bind with diols, which is exploited in glucose sensing applications. The swelling behavior of these polymers upon interaction with glucose has been characterized using various techniques, including Faradaic impedance spectroscopy and surface plasmon resonance spectroscopy . The copolymers synthesized from acrylamidophenylboronic acid derivatives have shown excellent retention capabilities for metal ions, which vary with pH and the nature of the copolymer . These properties are crucial for their use in environmental and analytical applications.

Wissenschaftliche Forschungsanwendungen

-

Glucose-Sensitive Hydrogels for Diabetes Treatment

- Application Summary : 2-Acrylamidophenylboronic acid is used in the design of glucose-sensitive hydrogels, which can release hypoglycemic drugs such as insulin in response to an increase in glucose levels . This is particularly useful for diabetes treatment.

- Methods of Application : The hydrogels are designed using dynamic covalent bonds. The mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are key aspects of these hydrogels .

- Results or Outcomes : These hydrogels have shown promise in the design of insulin delivery systems, potentially improving the quality of life for diabetes patients .

-

Self-Regulated Drug Delivery Systems

- Application Summary : Phenylboronic acid-based gels, including those using 2-Acrylamidophenylboronic acid, have been designed for glucose-sensitive self-regulated insulin delivery .

- Methods of Application : The gels are designed with cross-linked three-dimensional structures, which endow them with great physicochemical properties .

- Results or Outcomes : These gels have found promising applications in self-regulated drug delivery systems for diabetes therapy .

-

- Application Summary : Hydrogels based on boronic acid (including 2-Acrylamidophenylboronic acid) have been used as a support in dynamic co-cultures of human fibroblasts and breast cancer cells .

- Methods of Application : The hydrogels are used as a medium for cell culture, providing a supportive environment for the cells .

- Results or Outcomes : These hydrogels have proven to be suitable for cell culture media .

Eigenschaften

IUPAC Name |

[2-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUBFMBDDZYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597239 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acrylamidophenylboronic acid | |

CAS RN |

758697-66-4 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

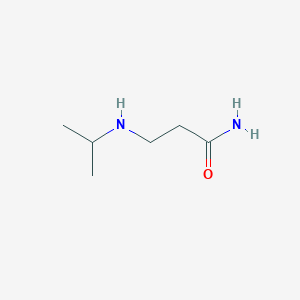

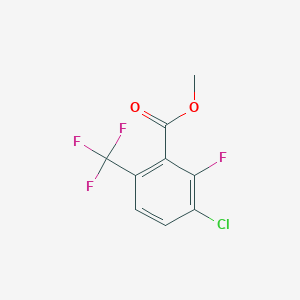

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)